

Technical Guide: *tert*-Butyl (2-(benzylamino)ethyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert*-Butyl (2-(benzylamino)ethyl)carbamate

Cat. No.: B152965

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CAS Number: 174799-52-1

This technical guide provides an in-depth overview of ***tert*-butyl (2-(benzylamino)ethyl)carbamate**, a versatile synthetic intermediate crucial in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

***tert*-Butyl (2-(benzylamino)ethyl)carbamate** is a key building block in organic synthesis, notable for its differentially protected diamine structure. The presence of a *tert*-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a benzyl group on the other allows for selective chemical transformations. This orthogonal protection strategy is highly valuable in the multi-step synthesis of complex molecules.^[1]

The hydrochloride salt of this compound is also commercially available, with the CAS Number 126402-64-0.^[1]

Table 1: Physicochemical and Safety Data

Property	Value	Reference(s)
CAS Number	174799-52-1	[1][2][3][4]
Molecular Formula	C ₁₄ H ₂₂ N ₂ O ₂	[2][3]
Molecular Weight	250.34 g/mol	[1][2][3]
Physical Form	Low-melting solid or semi-solid or liquid	[2]
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	[2][4]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2]
Precautionary Statements	P261, P305+P351+P338	[2]

Synthetic Utility and Applications

The primary significance of **tert-butyl (2-(benzylamino)ethyl)carbamate** lies in its role as a versatile synthetic intermediate. The Boc group is stable under a variety of reaction conditions but can be easily removed with acid, revealing a primary amine. Conversely, the benzyl group can be cleaved under hydrogenolysis conditions, yielding a different primary amine. This allows for precise, sequential modifications at either nitrogen center, a critical feature in constructing complex molecular architectures.[1]

A prominent application is its use as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist prescribed for insomnia.[1]

Experimental Protocols

The synthesis of **tert-butyl (2-(benzylamino)ethyl)carbamate** is typically achieved in two main stages: the mono-Boc protection of ethylenediamine followed by reductive amination with benzaldehyde.

Protocol 1: Synthesis of the Precursor, tert-Butyl (2-aminoethyl)carbamate

This procedure is adapted from established methods for the selective mono-protection of diamines.^[1]

Materials:

- Ethylenediamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dioxane
- Water
- Magnesium oxide (MgO)
- Diethyl ether

Procedure:

- In a reaction vessel, prepare a mixture of ethylenediamine (a large excess is used to favor mono-protection), dioxane, water, and magnesium oxide.
- Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon).
- Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the mixture dropwise over a period of 20-30 minutes.
- Continue stirring the reaction mixture at room temperature for 16-24 hours.
- Upon completion, filter the reaction mixture to remove solids.
- Concentrate the filtrate under reduced pressure to obtain a crude residue.
- Extract the residue multiple times with hot diethyl ether.

- Combine the ether extracts and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil, which can be further purified by vacuum distillation.

Protocol 2: Reductive Amination to Yield tert-Butyl (2-(benzylamino)ethyl)carbamate

This is a general protocol for reductive amination, a common and effective method for forming C-N bonds.

Materials:

- tert-Butyl (2-aminoethyl)carbamate
- Benzaldehyde
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

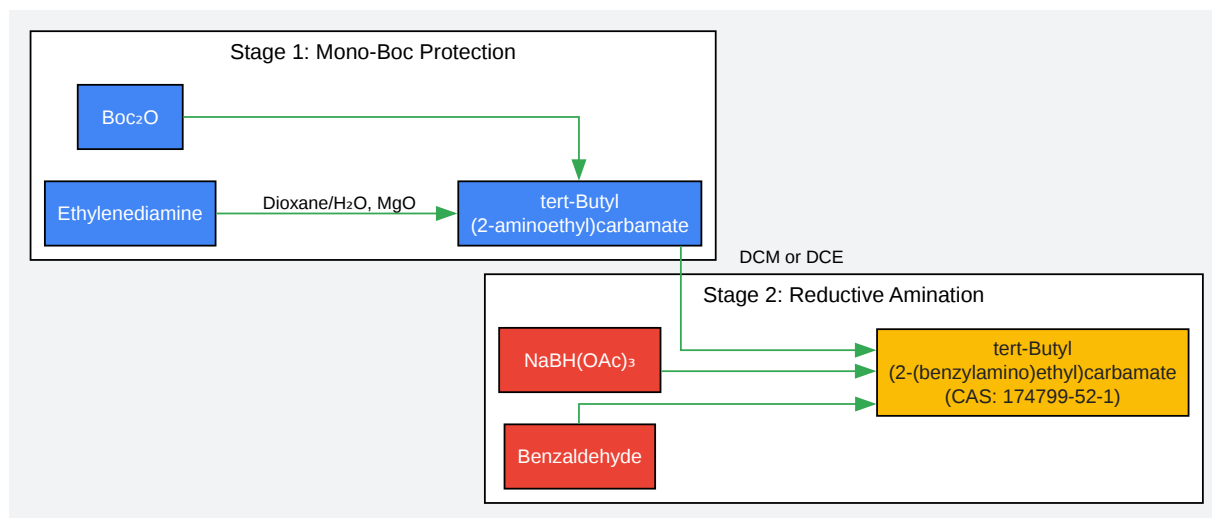
Procedure:

- Dissolve tert-butyl (2-aminoethyl)carbamate in the chosen solvent (DCM or DCE) in a round-bottom flask.
- Add benzaldehyde (1.0-1.2 equivalents) to the solution. A small amount of acetic acid can be added to catalyze imine formation.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

- In a separate flask, prepare a slurry of the reducing agent (sodium triacetoxyborohydride, ~1.5 equivalents) in the same solvent.
- Slowly add the reducing agent slurry to the reaction mixture. The reaction is often exothermic.
- Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS). This can take several hours to overnight.
- Carefully quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **tert-butyl (2-(benzylamino)ethyl)carbamate**.

Visualized Synthetic Workflow

The following diagram illustrates the two-stage synthesis of the target compound.



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Caption: Synthetic workflow for **tert-Butyl (2-(benzylamino)ethyl)carbamate**.

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- To cite this document: BenchChem. [Technical Guide: tert-Butyl (2-(benzylamino)ethyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b152965#tert-butyl-2-benzylamino-ethyl-carbamate-cas-number>]

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